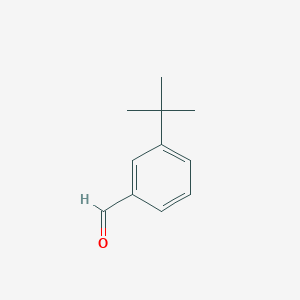

3-Tert-butylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEQMVXZDQLSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436531 | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-28-3 | |

| Record name | 3-(1,1-Dimethylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butylbenzaldehyde

Classical Approaches in Laboratory Synthesis

Preparation from Substituted Benzyl Alcohols and Halides via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide. While not a direct route to an aldehyde, it can be employed in a multi-step synthesis of 3-tert-butylbenzaldehyde. This approach would involve the initial formation of a 3-tert-butylbenzyl ether, which is subsequently oxidized to the target aldehyde.

The synthesis would commence with the conversion of 3-tert-butylbenzyl alcohol to a more reactive leaving group, such as a benzyl halide (e.g., 3-tert-butylbenzyl bromide). This is followed by a reaction with an alkoxide, for instance, sodium methoxide, in an S(_N)2 reaction to yield 3-tert-butylbenzyl methyl ether. The subsequent step would involve the oxidation of this ether to this compound.

A plausible reaction sequence is outlined below:

Halogenation of 3-tert-butylbenzyl alcohol: The alcohol is reacted with a halogenating agent like phosphorus tribromide (PBr(_3)) to form 3-tert-butylbenzyl bromide.

Williamson Ether Synthesis: The resulting benzyl bromide is treated with a chosen alkoxide, such as sodium methoxide (NaOCH(_3)), to produce the corresponding ether.

Oxidation: The formed 3-tert-butylbenzyl ether is then oxidized using a suitable oxidizing agent to yield this compound.

It is important to note that the Williamson ether synthesis is most efficient with primary alkyl halides due to the S(_N)2 mechanism. Tertiary alkyl halides are prone to elimination reactions.

Acid-Catalyzed Condensation Routes

Acid-catalyzed condensation reactions, specifically formylation reactions, provide a direct route to introduce a formyl group (-CHO) onto an aromatic ring. Several named reactions fall under this category, including the Gattermann-Koch, Gattermann, and Vilsmeier-Haack reactions. These are all examples of electrophilic aromatic substitution.

The Gattermann-Koch reaction involves the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl(_3)) and a co-catalyst such as cuprous chloride (CuCl). vedantu.comtestbook.combyjus.com However, this method is generally not applicable to phenols and phenol ethers. testbook.combyjus.com

The Gattermann reaction is a variation that uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.org A safer modification of this reaction employs zinc cyanide (Zn(CN)(_2)) in place of HCN. wikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)). organic-chemistry.orgchemistrysteps.comjk-sci.comyoutube.com This reagent then acts as the electrophile in the formylation of electron-rich aromatic rings. organic-chemistry.orgjk-sci.com

For the synthesis of this compound, the starting material would be tert-butylbenzene. The tert-butyl group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. Consequently, these formylation reactions would predominantly yield 4-tert-butylbenzaldehyde as the major product, with only a minor amount of the desired this compound (meta-isomer). To achieve a higher yield of the meta-isomer, a starting material with two meta-directing groups would be necessary, followed by subsequent modification.

Table 1: Overview of Acid-Catalyzed Formylation Reactions

| Reaction | Reagents | Catalyst | Applicability Notes |

| Gattermann-Koch | CO, HCl | AlCl(_3), CuCl | Not suitable for phenols and phenol ethers. testbook.combyjus.com |

| Gattermann | HCN, HCl or Zn(CN)(_2), HCl | AlCl(_3) | Applicable to a range of aromatic compounds. |

| Vilsmeier-Haack | DMF, POCl(_3) | None (reagent formed in situ) | Effective for electron-rich aromatic and heteroaromatic compounds. jk-sci.comyoutube.com |

Aldol (B89426) Condensation Reactions with Ketones

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org

It is crucial to clarify that aldol condensation is not a method for the direct synthesis of this compound. Instead, it is a reaction in which this compound would be used as a starting material. Specifically, in a Claisen-Schmidt condensation , an aromatic aldehyde that lacks α-hydrogens, such as this compound, is reacted with a ketone in the presence of a base. libretexts.org This reaction is a type of crossed aldol condensation. libretexts.orglibretexts.org The ketone forms an enolate which then attacks the carbonyl carbon of the aldehyde.

An example of a Claisen-Schmidt condensation involving this compound would be its reaction with acetone to form (E)-4-(3-(tert-butyl)phenyl)but-3-en-2-one.

Methoxy Methylation of Tert-butylbenzene with Formaldehyde Dimethyl Acetal over Zeolite Catalysts

The methoxymethylation of tert-butylbenzene presents a viable pathway to a precursor of this compound. This reaction involves the introduction of a methoxymethyl group (-CH(_2)OCH(_3)) onto the aromatic ring. A specific method for this transformation is detailed in the patent literature, which describes the reaction of tert-butylbenzene with formaldehyde dimethyl acetal (also known as dimethoxymethane) over a zeolite catalyst. google.comresearchgate.netgoogle.com

This process yields 3-tert-butylbenzyl methyl ether. google.comresearchgate.netgoogle.com At lower conversion rates (below 30%), good product selectivity is achieved. However, at higher conversions, the formation of diarylmethane byproducts becomes more prevalent. google.comresearchgate.netgoogle.com The resulting 3-tert-butylbenzyl methyl ether can then be converted to this compound through oxidation.

Zeolites are microporous aluminosilicate minerals that are widely used as catalysts in the chemical industry due to their well-defined pore structures and acidic properties. The shape-selectivity of the zeolite catalyst can influence the regioselectivity of the methoxymethylation reaction.

Advanced Synthetic Techniques

Electrochemical Methods for Dimethyl Acetal Precursors

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. For the preparation of this compound, an electrochemical approach can be used to synthesize its dimethyl acetal precursor, which is then hydrolyzed to the final aldehyde.

A patented process describes the electrochemical anodic methoxylation of 3-tert-butyltoluene (B89660) to produce this compound dimethyl acetal. google.comresearchgate.netgoogle.com This method is characterized by high product yield and selectivity. google.com

The process involves the electrolysis of a solution containing 3-tert-butyltoluene in methanol (B129727) with a conducting salt. The reaction is typically carried out in an undivided capillary gap cell with graphite electrodes. google.com

Table 2: Example of Electrochemical Synthesis of this compound Dimethyl Acetal

| Parameter | Value/Condition |

| Starting Material | 3-tert-butyltoluene |

| Reagent | Methanol |

| Conducting Salt | Sulfuric acid |

| Cell Type | Undivided capillary gap cell with graphite electrodes |

| Temperature | 45°C |

| Current Density | 34 mA/cm² |

| Product | This compound dimethyl acetal |

| Co-product | 3-tert-butylbenzyl methyl ether |

In one example, the electrolysis of 3-tert-butyltoluene in a methanol solution containing sulfuric acid as the conducting salt at 45°C and a current density of 34 mA/cm² resulted in the formation of this compound dimethyl acetal and 3-tert-butylbenzyl methyl ether. google.com A subsequent work-up by distillation allows for the isolation of the desired acetal. google.com The acetal can then be readily hydrolyzed to this compound.

Catalytic Synthesis Approaches

Catalytic methods provide an alternative to electrochemical synthesis, often focusing on the direct oxidation of the toluene (B28343) precursor.

Heteropolyacids, such as phosphomolybdic acid (PMA), are known for their strong acidic and redox properties, making them effective catalysts for various organic transformations. When supported on a high-surface-area material like silica (SiO₂), these catalysts become heterogeneous, which simplifies their recovery and reuse. PMA supported on silica has been shown to be an efficient and reusable catalyst in other chemical reactions, such as the protection of amines. While the direct application of silica-supported phosphomolybdic acid for the specific oxidation of 3-tert-butyltoluene to this compound is not extensively detailed in the surveyed literature, the catalytic properties of supported heteropolyacids are well-established for oxidation reactions in general. This approach remains a potentially viable, though less documented, method for this specific synthesis.

Metal-Catalyzed Cross-Electrophile Coupling in Aromatic Systems

Metal-catalyzed cross-electrophile coupling (CEC) has become a significant strategy for the formation of carbon-carbon bonds, including the synthesis of substituted aromatic compounds. nih.gov This method is particularly valuable as it utilizes two distinct electrophiles, avoiding the need for pre-formed organometallic nucleophiles which can be sensitive or difficult to prepare. nih.gov Typically, a transition metal catalyst, such as palladium or nickel, is used to selectively couple two different organic halides or pseudohalides in the presence of a reducing agent. nih.govkaust.edu.sa

In the context of synthesizing this compound, a hypothetical cross-electrophile coupling reaction could involve the coupling of 1-bromo-3-(tert-butyl)benzene with a formyl group precursor that is also an electrophile. The key to the success of such a reaction is the differential reactivity of the two electrophiles towards the low-valent metal catalyst. The catalyst must selectively undergo oxidative addition with one electrophile over the other to enable a productive catalytic cycle.

A plausible catalytic cycle, often involving a Palladium(0) species, would begin with the oxidative addition of the more reactive aryl halide into the metal center. nih.gov The resulting Aryl-Pd(II)-halide complex would then need to be reduced to a nucleophilic Aryl-Pd species, which can then react with the second electrophile. Alternatively, recent advancements have demonstrated pathways where a palladium(0) catalyst can differentiate between two aryl electrophiles, enabling selective umpolung (reversal of polarity) and subsequent coupling. nih.gov

Table 1: Potential Reactants for Cross-Electrophile Coupling Synthesis of this compound

| Electrophile 1 | Electrophile 2 | Catalyst System (Example) | Reductant |

| 1-bromo-3-(tert-butyl)benzene | N-formylsaccharin | Palladium catalyst | Manganese (Mn) |

| 3-bromobenzaldehyde | tert-butyl bromide | Nickel catalyst | Zinc (Zn) |

This table represents a conceptual application of the methodology, as specific literature for this exact transformation for this compound is not prevalent.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for the sustainable production of fine chemicals like this compound. jocpr.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unive.it For aldehyde synthesis, this includes developing catalytic reactions that use cleaner oxidants, such as air, and employing environmentally benign solvents. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comtaylorandfrancis.com The concept was developed to shift the focus from chemical yield to the minimization of waste. rsc.org

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Reactions with high atom economy, such as addition reactions, are inherently less wasteful. msd-life-science-foundation.or.jp In contrast, many classical named reactions, like the Wittig reaction, suffer from poor atom economy due to the generation of stoichiometric amounts of high molecular weight byproducts. rsc.org

For the synthesis of this compound, a traditional approach like the Friedel-Crafts acylation of tert-butylbenzene followed by oxidation would have a lower atom economy due to the use of stoichiometric Lewis acids and oxidizing agents. A greener approach would favor a catalytic method. For instance, the direct catalytic carbonylation of 1-bromo-3-(tert-butyl)benzene using carbon monoxide represents a more atom-economical route, as a larger portion of the atoms from the reactants are incorporated into the product. The use of catalytic rather than stoichiometric reagents is a fundamental strategy for improving atom economy and reducing waste. unive.it

Table 2: Comparison of Atom Economy for Hypothetical Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical % Atom Economy |

| Addition | 3-tert-butylphenylacetylene + H₂O | 3-tert-butylacetophenone (intermediate) | None | 100% |

| Substitution (Friedel-Crafts) | tert-butylbenzene + Acetyl Chloride + AlCl₃ | 3-tert-butylacetophenone (intermediate) | HCl, AlCl₃ (waste) | ~45% |

Solvent selection plays a critical role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which can be toxic, flammable, and contribute to pollution. Green chemistry promotes the use of safer, more benign solvents or, ideally, solvent-free reaction conditions. unive.it

Criteria for a "green" solvent include:

Low toxicity and flammability

High boiling point to reduce volatility

Sourced from renewable feedstocks

Biodegradability

Recyclability

For the synthesis of this compound, replacing conventional solvents like dichloromethane or benzene (B151609) with greener alternatives can significantly reduce waste and hazard. Examples of greener solvents include water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents such as ethyl lactate. frontiersin.org Polyethylene glycol (PEG) has also been explored as a superior reaction medium compared to conventional solvents for the synthesis of other benzaldehyde (B42025) derivatives, as it can enhance reaction rates and is recyclable. frontiersin.org

Reactivity and Reaction Pathways of 3 Tert Butylbenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group in 3-tert-butylbenzaldehyde is the primary site of its chemical reactivity, participating in reactions that are characteristic of aromatic aldehydes.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental to the synthesis of larger, more complex molecules from this compound.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism involves the formation of a hemiaminal intermediate which then dehydrates to form the C=N double bond characteristic of an imine. dtu.dkandrews.edu

This reaction is typically catalyzed by an acid and can be driven to completion by the removal of water. A variety of primary amines can be used in this reaction, leading to a diverse range of Schiff base derivatives with potential applications in various fields of chemistry. For instance, the reaction with aniline (B41778) derivatives can be used to synthesize substituted imines. lookchem.comgsconlinepress.comnih.govresearchgate.netgsconlinepress.com

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Resulting Schiff Base |

| Aniline | N-(3-tert-butylbenzylidene)aniline |

| 4-Methoxyaniline | N-(3-tert-butylbenzylidene)-4-methoxyaniline |

| 2-Aminopyridine | 2-((3-tert-butylbenzylidene)amino)pyridine |

Note: This table represents potential products based on general Schiff base synthesis principles.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group, followed by a dehydration reaction. wikipedia.org When this compound reacts with malonic acid, it typically yields 3-(3-tert-butylphenyl)acrylic acid, also known as 3-tert-butylcinnamic acid. This reaction is often catalyzed by a weak base, such as pyridine (B92270) or piperidine. ias.ac.inyoutube.com

The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as both the solvent and the catalyst, and often involves a subsequent decarboxylation if a dicarboxylic acid like malonic acid is used. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a carbanion from the active methylene (B1212753) compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and, in the case of the Doebner modification, decarboxylation lead to the final α,β-unsaturated carboxylic acid. organic-chemistry.org

Table 2: Knoevenagel Condensation of this compound with Malonic Acid

| Reactants | Catalyst/Solvent | Product |

| This compound, Malonic Acid | Pyridine, Piperidine | 3-(3-tert-butylphenyl)acrylic acid |

Note: This table outlines the expected product from the Knoevenagel condensation.

Reduction Reactions

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 3-tert-butylbenzyl alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.comyoutube.comorganic-chemistry.org Sodium borohydride is a milder reducing agent and is often used in alcoholic solvents like methanol (B129727) or ethanol. youtube.comyoutube.com Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org

Catalytic hydrogenation is another effective method for the reduction of aldehydes. osti.govnih.govtcichemicals.com This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Table 3: Common Reagents for the Reduction of this compound

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 3-tert-butylbenzyl alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 3-tert-butylbenzyl alcohol |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol | 3-tert-butylbenzyl alcohol |

Oxidation Reactions

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 3-tert-butylbenzoic acid. Strong oxidizing agents are typically employed for this transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions, and chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, are effective for this purpose. It is important to note that the tert-butyl group is resistant to oxidation under these conditions due to the absence of a benzylic hydrogen atom. andrews.edunih.gov

Nucleophilic Additions

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation.

One of the most important classes of nucleophilic addition reactions is the Grignard reaction. peerj.comlibretexts.orglibretexts.orgyoutube.com Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the carbonyl group. libretexts.orgyoutube.comyoutube.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would yield a secondary alcohol, 1-(3-tert-butylphenyl)ethanol, after an acidic workup. nih.gov

Another significant nucleophilic addition is the Wittig reaction, which is a powerful method for the synthesis of alkenes. wikipedia.orgwiley-vch.de This reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent). wiley-vch.debeilstein-journals.orgyoutube.comyoutube.com For instance, the reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 3-tert-butylstyrene. youtube.com The Wittig reaction is highly versatile, allowing for the formation of a wide variety of substituted alkenes with good control over the location of the double bond. wiley-vch.deyoutube.com

Table 4: Examples of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product |

| Methylmagnesium Bromide (CH₃MgBr) | 1-(3-tert-butylphenyl)ethanol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-tert-butylstyrene |

Note: This table provides expected products based on general principles of nucleophilic addition reactions.

Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, the substitution pattern of this compound is determined by the combined directing effects of the deactivating, meta-directing formyl group and the activating, ortho-para-directing tert-butyl group. The aldehyde group strongly deactivates the ring, making reactions like nitration or halogenation require harsher conditions than for benzene (B151609) itself. libretexts.org

The directing effects on the available positions of this compound are as follows:

Position 2: Ortho to the tert-butyl group and ortho to the aldehyde group. This position is sterically hindered by the bulky tert-butyl group and electronically deactivated by the aldehyde.

Position 4: Para to the tert-butyl group and ortho to the aldehyde group. This position is electronically favored by the tert-butyl group but deactivated by the aldehyde.

Position 5: Meta to both the tert-butyl and the aldehyde groups. This position is electronically favored by the directing effect of the aldehyde group.

Position 6: Ortho to the tert-butyl group and meta to the aldehyde group. This position is favored by both substituents' directing effects but is subject to significant steric hindrance.

Role as an Electrophilic Aromatic Component

While the aromatic ring of this compound acts as a nucleophile in electrophilic aromatic substitution, the compound itself can serve as an electrophilic component in reactions involving the aldehyde functional group. The carbon atom of the carbonyl group is electrophilic and is susceptible to attack by nucleophiles.

However, in the context of electrophilic aromatic reactions where the aromatic ring is the focus, the term "electrophilic aromatic component" can be understood through the lens of how the substituted ring interacts with incoming electrophiles. The aldehyde group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. This deactivation is a key aspect of its character in these reactions. libretexts.org The tert-butyl group, through its electron-donating nature, slightly counteracts this deactivation but its primary influence is on the regioselectivity of the reaction. stackexchange.com

Reactivity Influenced by the tert-Butyl Group

The tert-butyl group exerts a profound influence on the reactivity of the benzaldehyde (B42025) ring through both steric and electronic effects.

The most significant contribution of the tert-butyl group is steric hindrance. researchgate.net Its large size physically obstructs access to the adjacent ortho positions (positions 2 and 4 relative to the tert-butyl group in the parent tert-butylbenzene, which correspond to positions 2 and 6 in this compound). libretexts.orgmsu.edu This steric blocking dramatically affects the distribution of isomers in electrophilic substitution reactions.

For instance, in the nitration of tert-butylbenzene, the yield of the ortho-substituted product is significantly lower compared to the nitration of toluene (B28343), which has a much smaller methyl group. The para position, being remote from the bulky group, becomes the favored site of attack. libretexts.orgmsu.edu

| Starting Material | % Ortho | % Meta | % Para |

|---|---|---|---|

| Toluene | 58.5 | 4.5 | 37 |

| tert-Butylbenzene | 16 | 8 | 75 |

Data derived from studies on electrophilic aromatic substitution. libretexts.orgmsu.edu This table illustrates how the steric bulk of the tert-butyl group suppresses substitution at the ortho position, leading to a strong preference for the para product.

This steric effect not only influences selectivity (the ratio of products) but can also impact reaction kinetics (the rate of reaction). Attack at the sterically hindered ortho positions has a higher activation energy, making the reaction at these sites slower than at the more accessible para position.

The tert-butyl group influences the electronic properties of the aromatic ring through two main mechanisms: the inductive effect and hyperconjugation.

Inductive Effect: As an alkyl group, the tert-butyl substituent is electron-donating compared to hydrogen. The sp³ hybridized carbon atoms of the tert-butyl group push electron density through the sigma bond to the sp² hybridized carbon of the aromatic ring. This inductive donation increases the electron density of the ring, making it more attractive to electrophiles and thus activating it towards substitution. stackexchange.com

Hyperconjugation: While less significant than in toluene (which has C-H bonds alpha to the ring), carbon-carbon hyperconjugation can also contribute to the electron-donating nature of the tert-butyl group. This involves the overlap of the C-C sigma bonds of the tert-butyl group with the pi system of the aromatic ring, which helps to stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack. stackexchange.comnih.gov This stabilization is most effective when the positive charge is at the ortho or para positions, which explains the ortho-para directing nature of the group.

Derivatives and Analogs of 3 Tert Butylbenzaldehyde

Synthesis and Characterization of Substituted 3-Tert-butylbenzaldehyde Derivatives

The introduction of hydroxyl groups onto the benzaldehyde (B42025) ring significantly modifies the compound's reactivity and potential for further functionalization, particularly in the synthesis of ligands and complex molecules.

3-tert-Butyl-2-hydroxybenzaldehyde (B1333914)

This derivative, also known as 3-tert-butylsalicylaldehyde, is a key intermediate in organic synthesis. sigmaaldrich.com A common synthetic route involves the reaction of 2-tert-butylphenol with magnesium chloride and paraformaldehyde in tetrahydrofuran (B95107) (THF), using triethylamine as a base. chemicalbook.comchemicalbook.com The mixture is heated to reflux for approximately three hours. chemicalbook.comchemicalbook.com This process yields the product as a pale yellow oil, which may turn dark green upon storage. chemicalbook.comchemicalbook.com

Synthesis Reaction: 2-tert-butylphenol + Paraformaldehyde --(MgCl₂, Et₃N, THF, Reflux)--> 3-tert-Butyl-2-hydroxybenzaldehyde chemicalbook.comchemicalbook.com

Yield: Approximately 90% chemicalbook.comchemicalbook.com

Characterization: The structure is confirmed by ¹H-NMR spectroscopy, which shows characteristic peaks for the aldehyde proton (~9.88 ppm), the hydroxyl proton (~11.82 ppm), the tert-butyl protons (1.44 ppm), and the aromatic protons (6.97-7.54 ppm). chemicalbook.comchemicalbook.com

3-tert-Butyl-2,5-dihydroxybenzaldehyde (B8250557)

Also known as 2,5-Dihydroxy-3-tert-butylbenzaldehyde, this compound features two hydroxyl groups, enhancing its antioxidant properties. made-in-china.com It is a valuable reagent in organic synthesis, used to create complex molecules and chiral Schiff base ligands for enantioselective catalysts. made-in-china.com Its antioxidant capabilities stem from the ability of the hydroxyl groups to scavenge free radicals. made-in-china.com

3-tert-Butyl-4-hydroxybenzaldehyde

This isomer is another important derivative used in various chemical syntheses. Its specific substitution pattern influences its chemical behavior and the properties of downstream products.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 3-tert-Butyl-2-hydroxybenzaldehyde | 24623-65-2 | C₁₁H₁₄O₂ | 178.23 | Intermediate for chiral Schiff bases. sigmaaldrich.com |

| 3-tert-Butyl-2,5-dihydroxybenzaldehyde | 192803-37-5 | C₁₁H₁₄O₃ | 194.23 | Exhibits antioxidant properties; used to synthesize chiral ligands. made-in-china.com |

| 3-tert-Butyl-4-hydroxybenzaldehyde | 65678-11-7 | C₁₁H₁₄O₂ | 178.23 | Used in pharmaceutical testing and chemical synthesis. biosynth.com |

Protecting the aldehyde group as a dimethyl acetal is a common strategy in multi-step synthesis to prevent unwanted reactions. This compound dimethyl acetal is an important intermediate for various industrial applications.

An electrochemical method provides a direct route for its synthesis. google.comgoogle.com This process involves the methoxylation of 3-tert-butyltoluene (B89660) in an electrolyte solution containing methanol (B129727) and a conductive salt like sulfuric acid or sodium methanesulfonate. google.comresearchgate.net The electrolysis is carried out in an undivided capillary gap cell at a controlled temperature and current density. google.comresearchgate.net This method can also produce 3-tert-butylbenzyl methyl ether as a co-product. google.comresearchgate.net The desired dimethyl acetal can then be isolated from the reaction mixture by distillation. researchgate.net Subsequent hydrolysis of the acetal with an acid can regenerate the aldehyde group when needed. researchgate.net

Another approach involves the methoxy methylation of tert-butylbenzene with formaldehyde dimethyl acetal over a zeolite catalyst to first produce 3-tert-butylbenzyl methyl ether, which can then be converted to the final product. google.comgoogle.com

| Synthesis Method | Starting Material | Key Reagents/Conditions | Products | Notes |

|---|---|---|---|---|

| Electrochemical Methoxylation | 3-tert-butyltoluene | Methanol, H₂SO₄ (conductive salt), 45°C, graphite electrodes | This compound dimethyl acetal, 3-tert-butylbenzyl methyl ether | Yield of acetal and ether can reach up to 54%. researchgate.net |

| Methoxy Methylation | tert-butylbenzene | Formaldehyde dimethyl acetal, zeolite catalyst | 3-tert-butylbenzyl methyl ether | This is an intermediate step; the ether is then converted to the acetal. google.comgoogle.com |

Advanced Derivatives with Multifunctional Properties

The functional groups of this compound and its derivatives serve as handles for constructing more complex molecules with specialized functions.

Schiff bases, or imines, are formed through the condensation reaction between an aldehyde and a primary amine. When a chiral amine is used, a chiral Schiff base is produced. Hydroxy-substituted benzaldehydes, such as 3-tert-butyl-2-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzaldehyde, are particularly useful for creating these ligands. sigmaaldrich.com

The synthesis typically involves reacting two equivalents of the substituted salicylaldehyde with one equivalent of a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov These resulting tetradentate bis-Schiff bases are often referred to as salen-type ligands. The bulky tert-butyl groups on the ligand structure provide steric hindrance that can be crucial for achieving high enantioselectivity in catalytic reactions. researchgate.net These chiral ligands are then complexed with metal ions (e.g., manganese, titanium, vanadium) to form catalysts used in a variety of asymmetric syntheses, including epoxidation and cyclopropanation reactions. sigmaaldrich.comresearchgate.netmdpi.com

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. nih.gov Derivatives can be synthesized from hydroxy-substituted 3-tert-butylbenzaldehydes. In one pathway, 3-amino-4-(N-substituted-amino) benzonitriles are condensed with the sodium metabisulphite adduct of 2-hydroxy-3-tert-butylbenzaldehyde in dimethylformamide (DMF) at 120°C. turkjps.org This reaction yields a benzimidazole (B57391) carbonitrile, for instance, 1-Butyl-2-(3-(tert-butyl)-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile. turkjps.org

The nitrile group of this benzimidazole intermediate can then be converted into an amidoxime (B1450833). turkjps.org This is achieved by reacting the benzimidazole carbonitrile with hydroxylamine hydrochloride and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. turkjps.org The resulting benzimidazole amidoxime derivatives are a subject of research for their potential applications in medicinal chemistry. nih.govturkjps.org

The relationship between benzaldehydes and phenylpropanoic acids is primarily rooted in biosynthetic pathways. researchgate.net In plants, benzoic acid can be synthesized from cinnamic acid via a CoA-dependent β-oxidative pathway, where 3-hydroxy-3-phenylpropanoic acid is an intermediate. researchgate.net While benzaldehyde itself is not considered an intermediate in this specific pathway, the structural relationship is clear. researchgate.net The synthesis of phenylpropanoic acid derivatives can be achieved through various organic reactions. For example, 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid. nih.gov Further derivatives can be created by condensing this product with various aromatic aldehydes. nih.gov While not a direct conversion from this compound, these methods illustrate the synthetic routes to access phenylpropanoic acid structures that share the substituted phenyl core.

Structure-Reactivity Relationship Studies of Derivatives

The reactivity of the aldehyde functional group in this compound derivatives is intricately linked to the electronic and steric properties of the substituents on the aromatic ring. The tert-butyl group at the meta position, along with other potential modifications, can significantly influence the electrophilicity of the carbonyl carbon, thereby affecting the rates and outcomes of various chemical reactions.

Electronic Effects

The tert-butyl group is generally considered to be a weak electron-donating group through inductive effects and hyperconjugation. stackexchange.com When positioned meta to the aldehyde group, its electron-donating nature slightly increases the electron density on the carbonyl carbon. This, in turn, can decrease the reactivity of the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde.

The introduction of additional substituents to the this compound scaffold allows for a more nuanced control over its reactivity. The electronic influence of these substituents is a primary determinant of the reaction kinetics and mechanism.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups, when added to the aromatic ring of this compound, are expected to increase the reactivity of the aldehyde. By withdrawing electron density from the ring, EWGs enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. askfilo.comreddit.com For instance, in reactions like nucleophilic addition, the presence of a strong EWG would likely accelerate the reaction rate. quora.com

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups like methoxy (-OCH3) or amino (-NH2) would be expected to decrease the reactivity of the aldehyde. These groups donate electron density to the aromatic ring, which is relayed to the carbonyl group, thereby reducing its electrophilicity and slowing down reactions with nucleophiles. reddit.com

The specific position of these additional substituents relative to the aldehyde group also plays a crucial role due to resonance and inductive effects.

Steric Effects

The tert-butyl group is notably bulky, and its presence on the aromatic ring can introduce significant steric hindrance. stackexchange.comyoutube.com In the case of this compound, the tert-butyl group is in the meta position, which does not directly flank the aldehyde group. Therefore, its steric influence on the reactivity of the carbonyl group itself is generally minimal.

However, the introduction of other bulky substituents, particularly at the ortho positions (positions 2 and 6) relative to the aldehyde, would be expected to sterically hinder the approach of nucleophiles to the carbonyl carbon. mdpi.com This steric shielding can lead to a decrease in reaction rates, even if the substituent is electronically favorable for the reaction.

Quantitative Structure-Reactivity Relationships (QSRR)

While specific and comprehensive QSRR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles of Hammett plots, which correlate reaction rates with substituent constants (σ), can be applied. researchgate.net It is anticipated that for a series of this compound derivatives with varying substituents, a linear free-energy relationship would be observed for many reactions.

A positive ρ (rho) value in a Hammett plot would indicate that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state.

A negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.

The following interactive data table illustrates the expected relative reactivity of hypothetical this compound derivatives in a generic nucleophilic addition reaction based on the electronic nature of a second substituent.

Applications in Advanced Chemical Synthesis

Building Block in Complex Molecule Synthesis

3-Tert-butylbenzaldehyde serves as a versatile starting material in the construction of more complex molecular architectures. Its aldehyde functionality provides a reactive site for a multitude of organic transformations, while the tert-butyl group imparts specific properties such as increased solubility in organic solvents and steric hindrance that can direct the outcome of chemical reactions.

Pharmaceutical Intermediates

While specific, large-scale applications of this compound in the synthesis of commercial pharmaceuticals are not extensively documented, its derivatives and related structures are recognized as important intermediates. For instance, substituted benzaldehydes are crucial components in the synthesis of a wide array of bioactive molecules. The tert-butyl group can be a key feature in designing molecules with specific steric requirements for binding to biological targets. Related compounds, such as 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) and 3-tert-butyl-2,5-dihydroxybenzaldehyde (B8250557), are noted for their role as organic and pharmaceutical intermediates. made-in-china.comchemicalbook.com The latter can be used to synthesize chiral Schiff base ligands, which are instrumental in producing enantioselective catalysts for creating chiral compounds vital to the pharmaceutical industry. made-in-china.com

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a potential building block in the synthesis of agrochemicals. The introduction of a tert-butyl group can enhance the lipophilicity of a molecule, which may improve its penetration through plant cuticles or insect exoskeletons. While direct application of this compound in major agrochemicals is not widely reported, its structural isomer, 4-tert-butylbenzaldehyde, is a known intermediate in the synthesis of the fungicide fenpropimorph. google.com Furthermore, chiral Schiff base ligands derived from related compounds like 3-tert-butyl-2,5-dihydroxybenzaldehyde are used to create catalysts for synthesizing chiral agrochemicals. made-in-china.com

Fragrance Precursors (e.g., 2-methyl-3-phenylpropanal)

The fragrance industry utilizes a variety of substituted benzaldehydes to create specific scents. The para-substituted isomer, 4-tert-butylbenzaldehyde, is a well-known precursor to Lilial® (2-methyl-3-(4-tert-butylphenyl)propanal), a popular fragrance ingredient with a lily-of-the-valley scent. google.com This synthesis typically involves an aldol (B89426) condensation with propanal followed by hydrogenation.

Analogously, this compound is a logical precursor for the synthesis of its corresponding fragrance isomer, 2-methyl-3-(3-tert-butylphenyl)propanal. In fact, this meta-isomer is often found as an impurity in commercial Lilial®, arising from the 3-tert-butyltoluene (B89660) present in the starting material for the para-isomer. google.com This indicates a similar synthetic pathway is viable for producing the meta-substituted fragrance aldehyde from this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Final Product |

|---|---|---|---|---|

| This compound | Propanal | Aldol Condensation | 3-(3-tert-Butylphenyl)-2-methyl-2-propenal | 2-Methyl-3-(3-tert-butylphenyl)propanal |

Precursor for Ligand Synthesis in Coordination Chemistry

The aldehyde group of this compound is readily condensed with primary amines to form Schiff bases (imines). The presence of the tert-butyl group at the meta-position can be used to create sterically hindered environments around the metal centers in the resulting coordination complexes.

Catalytic Activity of Derived Complexes

Metal complexes of Schiff bases are widely studied for their catalytic activity in a variety of organic transformations. mdpi.com These transformations include oxidation, reduction, polymerization, and carbon-carbon bond-forming reactions. The steric and electronic properties of the Schiff base ligand, which are influenced by substituents on the aldehyde precursor, play a crucial role in determining the catalytic efficiency and selectivity of the complex.

The steric hindrance provided by the 3-tert-butyl group in Schiff base ligands can lead to enhanced selectivity in catalytic reactions. For instance, sterically hindered complexes can create chiral pockets around the metal center, which is a key principle in asymmetric catalysis. While specific catalytic applications of complexes derived directly from this compound are not extensively detailed in the literature, related complexes, such as those from 3,5-di-tert-butylbenzaldehyde, have been used to create ruthenium catalysts for the asymmetric hydrogenation of ketones. nih.govsigmaaldrich.com It is therefore plausible that complexes derived from this compound could exhibit interesting catalytic properties, although this remains an area for further investigation.

| Compound | Application Area | Specific Use / Finding | Reference |

|---|---|---|---|

| 3-tert-Butyl-2,5-dihydroxybenzaldehyde | Pharmaceuticals/Agrochemicals | Precursor for chiral Schiff base ligands used in enantioselective catalysis. | made-in-china.com |

| 4-tert-Butylbenzaldehyde | Fragrances/Agrochemicals | Intermediate for Lilial® (fragrance) and Fenpropimorph (fungicide). | google.com |

| 3-tert-Butyl-2-hydroxybenzaldehyde | Coordination Chemistry | Used to synthesize Schiff base ligands for creating copper(II) helicates with specific architectures. | nih.gov |

| 3,5-Di-tert-butylbenzaldehyde | Catalysis | Precursor for Schiff bases used in ruthenium catalysts for asymmetric hydrogenation. | sigmaaldrich.com |

Intermediate in Polymer ChemistryThe role of this compound as an intermediate in polymer chemistry is not substantiated by the search results. There is no information on its use as a monomer, a precursor to a monomer, or any other significant role in polymerization processes that would allow for a detailed discussion as required.

Due to these significant gaps in available, specific data, creating an article that meets the user's requirements for detail, accuracy, data inclusion, and strict adherence to the outline is not feasible. Any attempt to do so would result in an article based on conjecture or irrelevant information, failing to meet the core quality standards of the request.

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific structure of 3-tert-butylbenzaldehyde, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H-NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum exhibits distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group.

Aldehydic Proton (-CHO): A singlet is observed at approximately 9.9-10.0 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon.

Aromatic Protons (C₆H₄): The four protons on the benzene (B151609) ring appear as a complex multiplet pattern in the range of 7.4-7.9 ppm. The meta-substitution pattern leads to distinct chemical shifts and coupling constants for each proton.

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet appears around 1.3 ppm, integrating to nine protons, which is characteristic of the chemically equivalent methyl groups of the tert-butyl substituent. chemicalbook.com

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. nih.gov The expected chemical shifts provide a carbon fingerprint of the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~192 |

| Aromatic C-CHO | ~137 |

| Aromatic C-C(CH₃)₃ | ~152 |

| Aromatic C-H | ~126-135 |

| Quaternary C(CH₃)₃ | ~35 |

| Methyl CH₃ | ~31 |

Interactive Data Table: Click on column headers to sort.

2D NMR: While 1D NMR is often sufficient for structure confirmation of a molecule like this compound, 2D NMR techniques such as COSY, HSQC, and HMBC can provide unambiguous assignments. scribd.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled aromatic protons, helping to unravel the complex multiplet and confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two to four bonds apart. It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the tert-butyl protons would show a correlation to the quaternary aromatic carbon at the 3-position, confirming the substitution pattern. scribd.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing key information about its functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Aldehyde C=O | Carbonyl Stretch | Strong, sharp band at ~1703 cm⁻¹ |

| Aromatic C-H | C-H Stretch | Bands above 3000 cm⁻¹ |

| Aldehyde C-H | C-H Stretch | Two weak bands at ~2820 and ~2740 cm⁻¹ |

| Alkyl C-H | C-H Stretch (in tert-butyl) | Bands just below 3000 cm⁻¹ (~2965 cm⁻¹) |

| Aromatic C=C | Ring Stretch | Bands in the 1600-1450 cm⁻¹ region |

Interactive Data Table: Click on column headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions arising from electronic transitions within the benzaldehyde (B42025) chromophore. The tert-butyl group, acting as an auxochrome, slightly modifies the absorption maxima.

π → π* Transition: An intense absorption band is expected around 250 nm, corresponding to the electronic transition within the conjugated aromatic system. For benzaldehyde, this transition is observed at 248 nm. researchgate.net

n → π* Transition: A weaker, longer-wavelength absorption is expected around 285-290 nm. This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net

Mass Spectrometry (LC-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. The monoisotopic mass of this compound is 162.10446 Da. nih.gov

LC-MS and ESI-MS: When coupled with liquid chromatography (LC), electrospray ionization (ESI) mass spectrometry allows for the detection of the protonated molecule or other adducts. Predicted m/z values for common adducts in ESI-MS are crucial for identification. uni.lu

| Adduct | Calculated m/z |

| [M+H]⁺ | 163.11174 |

| [M+Na]⁺ | 185.09368 |

| [M+K]⁺ | 201.06762 |

| [M-H]⁻ | 161.09718 |

Interactive Data Table: Click on column headers to sort.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z = 162 is expected. The fragmentation pattern provides structural clues: libretexts.orgmiamioh.edu

[M-1]⁺ (m/z 161): Loss of the aldehydic hydrogen atom.

[M-15]⁺ (m/z 147): Loss of a methyl radical (•CH₃) from the tert-butyl group, forming a stable tertiary benzylic cation. This is often a very prominent peak for tert-butyl substituted aromatics. researchgate.net

[M-29]⁺ (m/z 133): Loss of the formyl radical (•CHO).

X-Ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. However, this compound exists as a liquid at room temperature and standard pressure. Therefore, single-crystal X-ray diffraction analysis is not applicable for characterizing the compound in its native form. The technique would only be relevant if a solid derivative of the compound were synthesized and crystallized.

Chromatographic Techniques (HPLC, SFC, Preparative-HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. Commercial grades of this compound are typically specified with a purity of 98% or higher, as determined by these methods. apolloscientific.co.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. A typical method for a related isomer involves a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. sielc.com This setup effectively separates the main compound from more or less polar impurities.

Supercritical Fluid Chromatography (SFC): SFC is a modern alternative to HPLC that uses supercritical CO₂ as the main component of the mobile phase. It offers advantages of faster analysis times and reduced consumption of organic solvents, making it a more environmentally friendly "green" chemistry technique. nsf.gov

Preparative-HPLC: For obtaining highly pure research-grade material, preparative HPLC can be employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of the target compound from reaction mixtures or commercial-grade material. nsf.gov

Biological Activity and Pharmacological Relevance of Derivatives Excluding Dosage/administration

Antioxidant Properties of Hydroxylated Derivatives

Hydroxylated derivatives of 3-Tert-butylbenzaldehyde, particularly those with a phenolic hydroxyl group, have demonstrated notable antioxidant properties. The presence of the electron-donating tert-butyl group and the hydroxyl group on the aromatic ring enhances the molecule's ability to scavenge free radicals, which are implicated in a variety of disease processes.

One of the well-studied compounds in this class is 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). This molecule acts as a potent antioxidant by donating its phenolic hydrogen atom to neutralize reactive oxygen species (ROS). The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from participating in further radical chain reactions. This structural feature is crucial for its sustained antioxidant effect.

The antioxidant capacity of these phenolic aldehydes is intrinsically linked to their chemical structure. The position and number of hydroxyl groups, as well as the presence of other substituents on the benzene (B151609) ring, significantly influence their radical-scavenging activity.

Table 1: Antioxidant Activity of Selected Hydroxylated Benzaldehyde (B42025) Derivatives

| Compound | Antioxidant Assay | IC50 Value | Reference Compound |

|---|---|---|---|

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | DPPH radical scavenging | Specific data not available in provided context | Not specified |

| 2-hydroxy-3-tert-butylbenzaldehyde | Not specified | Not specified | Not specified |

Anti-inflammatory Activity of Derivatives

Derivatives of this compound have also been investigated for their anti-inflammatory potential. Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.

The anti-inflammatory effects of these derivatives are often linked to their antioxidant properties, as oxidative stress is a major trigger of inflammation. By neutralizing ROS, these compounds can inhibit the activation of pro-inflammatory signaling pathways. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been shown to possess anti-inflammatory activity, which is attributed to its ability to interfere with inflammatory cascades.

Research into the anti-inflammatory mechanisms of these compounds is ongoing, with studies exploring their effects on the production of inflammatory mediators such as prostaglandins (B1171923) and cytokines, and their interaction with key enzymes in the inflammatory process like cyclooxygenases (COX).

Antiproliferative Properties of Benzimidazole (B57391) Amidoxime (B1450833) Derivatives

Benzimidazole scaffolds are prevalent in many biologically active compounds, including those with anticancer properties. The synthesis of benzimidazole derivatives from this compound has opened avenues for developing new antiproliferative agents. A particularly interesting class of these derivatives is the benzimidazole amidoximes.

While direct studies on the antiproliferative activity of benzimidazole amidoximes derived specifically from this compound were not found in the provided search results, the synthesis of related structures has been documented. For example, 1-Butyl-2-(3-(tert-butyl)-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile has been synthesized from 2-hydroxy-3-tert-butylbenzaldehyde. turkjps.org This nitrile derivative could, in principle, be converted to the corresponding amidoxime. turkjps.org

The antiproliferative potential of benzimidazole amidoximes stems from the known anticancer properties of both the benzimidazole and amidoxime moieties. Benzimidazoles can interact with various biological targets involved in cancer progression, while amidoximes can act as prodrugs of amidines, which are known to bind to DNA. The combination of these two pharmacophores in a single molecule derived from this compound presents a promising strategy for the development of novel anticancer drugs. Further research is warranted to synthesize and evaluate the antiproliferative efficacy of these specific derivatives.

Role as Intermediates in Pharmaceutical Drug and API Synthesis

This compound and its hydroxylated analogues are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Their chemical reactivity, particularly of the aldehyde group, allows for a variety of chemical transformations to build intricate molecular architectures.

For instance, 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) is a key starting material for the synthesis of coumarin (B35378) derivatives. nbinno.com Coumarins are a large class of compounds with a wide range of pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The use of this specific benzaldehyde derivative allows for the introduction of the tert-butyl and hydroxyl groups into the final coumarin structure, which can modulate its biological activity and pharmacokinetic properties.

While specific drug names synthesized from this compound were not explicitly identified in the search results, its role as a building block for pharmacologically relevant scaffolds like coumarins underscores its importance in medicinal chemistry and drug discovery. nbinno.com

Structure-Activity Relationship (SAR) Investigations

The biological activities of this compound derivatives are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the molecule influence its pharmacological effects.

For the antioxidant activity of hydroxylated derivatives, the following SAR principles are generally observed for phenolic compounds:

Presence of a Hydroxyl Group: A phenolic hydroxyl group is essential for radical scavenging activity.

Steric Hindrance: Bulky groups, such as the tert-butyl group, positioned ortho to the hydroxyl group can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant potency.

Electron-Donating Groups: The tert-butyl group also acts as an electron-donating group, which can increase the electron density on the hydroxyl oxygen, facilitating hydrogen atom donation.

For antiproliferative benzimidazole derivatives , SAR studies have shown that:

Substituents on the benzimidazole ring system can significantly impact activity.

The nature of the group at the 2-position of the benzimidazole ring is particularly important for biological activity. Incorporating a 3-tert-butylphenyl group at this position could lead to compounds with unique pharmacological profiles.

Systematic SAR studies on a series of this compound derivatives are crucial for the rational design of new compounds with optimized potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-butylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Electrochemical methods involving acetal intermediates (e.g., this compound dimethyl acetal) are viable, with yields dependent on solvent polarity, electrode material, and reaction time. Comparative studies between electrochemical and traditional Friedel-Crafts alkylation should include GC-MS or HPLC to monitor side products .

- Key Parameters : Temperature (20–80°C), solvent (e.g., methanol or dichloromethane), and catalyst selection (e.g., AlCl₃ vs. electrochemical oxidation) .

Q. How can researchers ensure the purity of this compound during isolation?

- Methodological Answer : Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) followed by recrystallization in ethanol/water mixtures. Monitor purity via melting point analysis (literature range: 113–115°C) and FT-IR to confirm aldehyde functional group integrity (C=O stretch at ~1700 cm⁻¹) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton), ¹³C NMR (δ ~190 ppm for carbonyl carbon).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (M⁺ at m/z 176 for C₁₁H₁₄O).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to its combustible nature (flash point: 113°C). Store in airtight containers under nitrogen to prevent oxidation. Waste disposal must comply with local regulations for aldehydes, using neutralization with sodium bisulfite before disposal .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Conduct kinetic studies comparing this compound with unsubstituted benzaldehyde in reactions like Grignard additions. Use DFT calculations (e.g., Gaussian software) to model steric hindrance and compare experimental vs. theoretical rate constants .

Q. What thermodynamic properties govern the stability of this compound under varying conditions?

- Methodological Answer : Measure enthalpy of sublimation (ΔsubH) via calorimetry and compare with computational models (e.g., NIST Chemistry WebBook data). Note discrepancies in reported ΔsubH values (e.g., 85–90 kJ/mol) and validate via controlled TGA-DSC experiments .

Q. How can this compound be derivatized for applications in asymmetric catalysis or material science?

- Methodological Answer : Synthesize Schiff base ligands by reacting with chiral amines (e.g., (R)-1-phenylethylamine). Characterize coordination complexes with transition metals (e.g., Cu²⁺) using X-ray crystallography and evaluate catalytic efficiency in asymmetric aldol reactions .

Q. What spectroscopic techniques resolve ambiguities in distinguishing this compound from its isomers?

- Methodological Answer : Use NOESY NMR to confirm substituent positions on the aromatic ring. Compare experimental UV-Vis spectra (λmax ~250 nm) with TD-DFT simulations to validate electronic transitions .

Q. How should researchers address contradictions in reported synthetic yields or thermodynamic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.